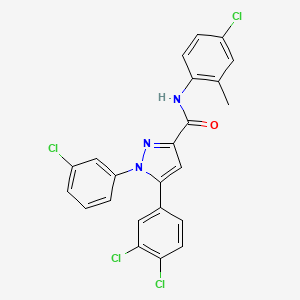
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H15Cl4N3O and its molecular weight is 491.19. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiobesity Applications
Diaryl dihydropyrazole-3-carboxamides, a category that includes the subject compound, have shown promising results in the realm of antiobesity research. These compounds have been found to exhibit significant in vivo antiobesity activity, potentially related to CB1 receptor antagonism. The research explored various analogs of diaryl dihydropyrazole-3-carboxamides, focusing on their abilities to suppress appetite and reduce body weight in animal models. The results indicated that specific chemical modifications to the dihydropyrazole scaffold significantly influenced their effectiveness, with some compounds demonstrating marked body weight reduction attributed to their CB1 antagonistic activity. Additionally, favorable pharmacokinetic profiles and molecular modeling studies aligning with other known CB1 antagonists, such as rimonabant, have been observed (Srivastava et al., 2007).
Pharmacological Potency and Metabolism
The pharmacological activities and metabolic pathways of diarylpyrazoles, which include the discussed compound, are of considerable interest in scientific research. These compounds have been identified as potential cannabinoid receptor ligands with antagonist properties. One such compound, SR141716A, is recognized for its potent and selective antagonistic effects on CB1 receptors. The metabolic profiling of this group of compounds, including their structural modifications and the retention of receptor binding properties by their metabolites, has been a subject of study. The understanding of their metabolism is crucial for evaluating their therapeutic potential and safety profiles (Zhang et al., 2005).
Synthetic Methodology and Molecular Interaction
The compound's synthetic methodologies and molecular interactions have also been explored. One study focused on the reaction and synthesis processes related to diarylpyrazoles, revealing unexpected products and shedding light on the reaction mechanisms. Additionally, the molecular interaction of certain antagonists within this category with the CB1 cannabinoid receptor has been a point of investigation. This research involves understanding the conformational stability of various conformers and developing pharmacophore models to predict receptor-ligand interactions. The results of these studies have significant implications for drug design and the development of therapeutics targeting cannabinoid receptors (Shim et al., 2002).
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3O/c1-13-9-16(25)6-8-20(13)28-23(31)21-12-22(14-5-7-18(26)19(27)10-14)30(29-21)17-4-2-3-15(24)11-17/h2-12H,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMNSFCANHNDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

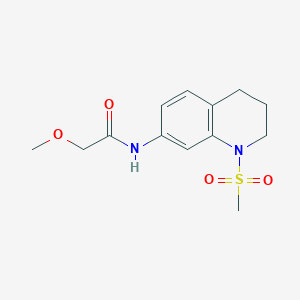

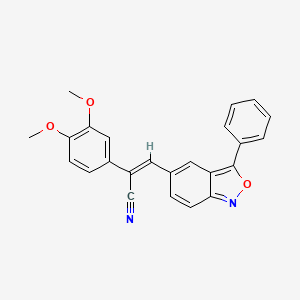
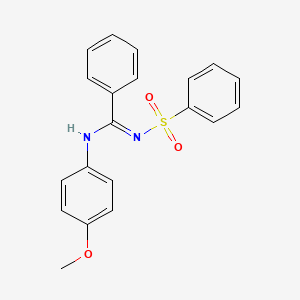
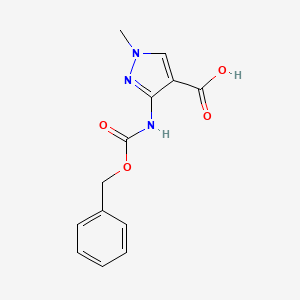
![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
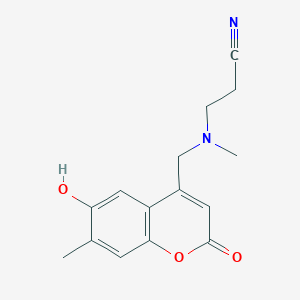

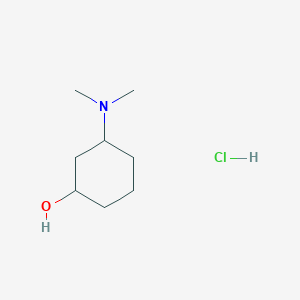
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)
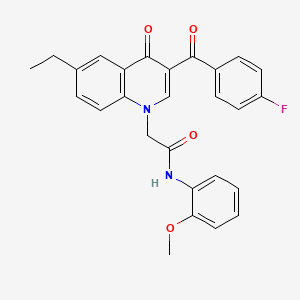
![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)
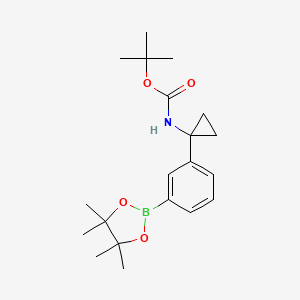
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)